molecular formula C8H7ClO2S B3353314 3-Chloro-5-(methylthio)benzoic acid CAS No. 53985-46-9

3-Chloro-5-(methylthio)benzoic acid

Cat. No.: B3353314
CAS No.: 53985-46-9
M. Wt: 202.66 g/mol
InChI Key: NHMAJWOUAWHETL-UHFFFAOYSA-N
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Description

3-Chloro-5-(methylthio)benzoic acid is a chemical compound with the CAS Number: 53985-46-9 . It has a molecular weight of 202.66 and is a solid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.66 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Role in Fungal Metabolism

Chloromethane, similar in structure to 3-Chloro-5-(methylthio)benzoic acid, is known to act as a methyl donor in the biosynthesis of methyl esters of benzoic acid in fungal metabolism, specifically in Phellinus pomaceus. This process showcases the relevance of such chloro- and methyl-substituted compounds in natural biochemical pathways, and their potential role in the synthesis of complex organic molecules (Harper et al., 1989).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of chloro-methyl benzoic acids, akin to this compound, have been utilized in the development of high-resolution mass spectrometry methods. These methods are essential for the precise and accurate detection of complex compounds in various samples, highlighting the chemical's role in enhancing analytical capabilities (Charles et al., 1992).

Molecular Electronics

Compounds structurally related to this compound, like 4-(methylthio)benzoic acid, have been studied for their mechanical and electron-transport properties in molecular junctions. These studies are crucial for the development of molecular electronics, where individual molecules can act as the smallest functional units in electronic devices (Bao et al., 2014).

Crystallography and Material Science

Derivatives of benzoic acid, which include compounds similar to this compound, have been extensively analyzed using X-ray powder diffraction techniques. Understanding the crystal structure and molecular interactions of these compounds is fundamental for applications in material science and pharmaceuticals (Pramanik et al., 2019).

Safety and Hazards

The safety information for 3-Chloro-5-(methylthio)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

3-chloro-5-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMAJWOUAWHETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to procedure of Example 14, 3-mercapto-5-chlorobenzoic acid is contacted with methyl iodide in methanol containing potassium hydroxide as the base to yield the desired product in 70% yield, m.p. 148°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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